

# Application Notes and Protocols for MF59 Adjuvant in Subunit Vaccine Development

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Introduction to MF59 Adjuvant**

MF59® is a proprietary oil-in-water emulsion adjuvant utilized to enhance the immune response to subunit vaccines. It is composed of squalene (4.3% w/v), a naturally occurring substance in humans, stabilized by the surfactants polysorbate 80 (0.5% w/v) and sorbitan trioleate (0.5% w/v) in a citrate buffer.[1] First licensed for use in a seasonal influenza vaccine in 1997, MF59 has a well-established safety and efficacy profile, particularly in populations with reduced immune responses, such as the elderly and young children.[1][2] Its mechanism of action involves creating a localized, immunostimulatory environment at the injection site, leading to a robust and broad-based adaptive immune response.[1][3]

### **Mechanism of Action**

Upon intramuscular injection, MF59 induces a transient and localized inflammatory response, characterized by the production of chemokines and cytokines.[1][4] This leads to the recruitment of a variety of immune cells, including neutrophils, monocytes, macrophages, and dendritic cells (DCs), to the site of injection.[5][4][6] MF59 facilitates the uptake of the coadministered antigen by these antigen-presenting cells (APCs), which then migrate to the draining lymph nodes.[5][7][8]

In the lymph nodes, MF59 promotes the differentiation of monocytes into dendritic cells, which are potent activators of naive T cells.[7] This leads to the activation and proliferation of antigen-



specific CD4+ T helper cells, which in turn provide help to B cells, resulting in enhanced antibody production, including isotype switching and affinity maturation.[1][9] MF59 has been shown to broaden the immune response, inducing cross-reactive antibodies against different strains of a pathogen.[10][2][11]

The signaling pathways activated by MF59 are not fully elucidated but are known to be independent of Toll-like receptor (TLR) activation and the NLRP3 inflammasome.[1][7][9] However, the adjuvanticity of MF59 is dependent on the adaptor protein MyD88, suggesting a TLR-independent MyD88 signaling pathway is involved.[1][6][7]

# Data Presentation: Efficacy and Immunogenicity of MF59-Adjuvanted Vaccines

The following tables summarize quantitative data from preclinical and clinical studies, demonstrating the enhanced immunogenicity and efficacy of MF59-adjuvanted subunit vaccines.

Table 1: Preclinical Efficacy of MF59-Adjuvanted Influenza Vaccine in Mice

| Endpoint                                  | Non-<br>Adjuvanted<br>Vaccine | MF59-<br>Adjuvanted<br>Vaccine | Fold<br>Increase/Impro<br>vement       | Reference    |
|-------------------------------------------|-------------------------------|--------------------------------|----------------------------------------|--------------|
| Antibody Titer                            | Baseline                      | 50- to 200-fold<br>higher      | 50-200x                                | [12]         |
| Protection<br>against Lethal<br>Challenge | Partial Protection            | Full Protection                | Significant<br>Increase in<br>Survival | [10][12]     |
| Lung Viral Titer<br>Reduction             | Moderate<br>Reduction         | Significant<br>Reduction       | -                                      | [11][13][14] |

Table 2: Clinical Immunogenicity of MF59-Adjuvanted H5N1 Influenza Vaccine in Adults and Elderly



| Population              | Vaccine<br>Formulation    | Seroconversio<br>n Rate (Day<br>43) | Geometric<br>Mean Titer<br>(GMT) Ratio<br>(Adjuvanted/N<br>on-<br>Adjuvanted) | Reference |
|-------------------------|---------------------------|-------------------------------------|-------------------------------------------------------------------------------|-----------|
| Adults (18-64<br>years) | Full-dose (7.5 μg<br>HA)  | 83%                                 | Not directly compared in this study                                           | [15]      |
| Adults (18-64<br>years) | Half-dose (3.75<br>μg HA) | 61%                                 | Not directly compared in this study                                           | [15]      |
| Elderly (≥65<br>years)  | Full-dose (7.5 μg<br>HA)  | 74%                                 | Not directly compared in this study                                           | [15]      |
| Elderly (≥65<br>years)  | Half-dose (3.75<br>μg HA) | 52%                                 | Not directly compared in this study                                           | [15]      |

Table 3: Comparative Immunogenicity of MF59-Adjuvanted vs. Non-Adjuvanted Quadrivalent Influenza Vaccine (alIV4 vs. IIV4) in Adults 50-64 Years

| Parameter<br>(Day 22)                                   | A(H1N1)                           | A(H3N2)                           | B/Victoria                        | B/Yamagata                        | Reference |
|---------------------------------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------------------------------|-----------|
| GMT Ratio<br>(IIV4/aIIV4)                               | <1.0<br>(Superiority<br>Met)      | <1.0<br>(Superiority<br>Met)      | <1.5 (Non-<br>inferiority<br>Met) | <1.5 (Non-<br>inferiority<br>Met) | [16]      |
| Seroconversi<br>on Rate<br>Difference<br>(IIV4 - alIV4) | <10% (Non-<br>inferiority<br>Met) | <10% (Non-<br>inferiority<br>Met) | <10% (Non-<br>inferiority<br>Met) | <10% (Non-<br>inferiority<br>Met) | [16]      |



Table 4: Meta-Analysis of Immunogenicity of MF59-Adjuvanted Trivalent/Quadrivalent Influenza Vaccine in Non-Elderly Adults

| Virus Strain | Absolute Difference in Seroconversion Rates (aTIV/aQIV vs. TIV/QIV) | 95% Confidence<br>Interval | Reference |
|--------------|---------------------------------------------------------------------|----------------------------|-----------|
| A(H1N1)      | 8.8%                                                                | 3.7% - 14.0%               | [17]      |
| A(H3N2)      | 13.1%                                                               | 6.7% - 19.6%               | [17]      |
| B strains    | 11.7%                                                               | 7.2% - 16.2%               | [17]      |

# **Mandatory Visualizations**



Click to download full resolution via product page

Figure 1: Overview of MF59's Mechanism of Action.





Click to download full resolution via product page

Figure 2: MF59 Adjuvant Signaling Pathway.





Click to download full resolution via product page

Figure 3: Experimental Workflow for Vaccine Evaluation.

# **Experimental Protocols**

Detailed methodologies for key experiments to evaluate the immunogenicity of MF59adjuvanted subunit vaccines are provided below.

# Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG Titer

This protocol is designed to quantify the concentration of antigen-specific IgG antibodies in serum samples from immunized subjects.

#### Materials:

- 96-well high-binding ELISA plates
- Recombinant subunit vaccine antigen
- Coating Buffer (e.g., PBS, pH 7.4)



- Wash Buffer (e.g., PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA or 5% non-fat dry milk)
- Serum samples from immunized and control animals/humans
- HRP-conjugated anti-species IgG secondary antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Microplate reader

#### Procedure:

- Antigen Coating: Dilute the recombinant antigen to a final concentration of 1-10 μg/mL in Coating Buffer. Add 100 μL of the diluted antigen to each well of the 96-well plate. Incubate overnight at 4°C.[3]
- Washing: The following day, wash the plate three times with 200 μL/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer to each well to block non-specific binding sites.
   Incubate for 1-2 hours at room temperature.
- Washing: Wash the plate three times with Wash Buffer.
- Serum Incubation: Prepare serial dilutions of the serum samples in Blocking Buffer (e.g., starting from 1:100). Add 100 μL of each dilution to the respective wells. Include a negative control (serum from non-immunized subjects) and a positive control (if available). Incubate for 2 hours at room temperature.
- Washing: Wash the plate five times with Wash Buffer.
- Secondary Antibody Incubation: Dilute the HRP-conjugated anti-species IgG secondary antibody in Blocking Buffer according to the manufacturer's instructions. Add 100 μL of the diluted secondary antibody to each well. Incubate for 1 hour at room temperature.



- Washing: Wash the plate five times with Wash Buffer.
- Substrate Development: Add 100 μL of TMB substrate solution to each well. Incubate in the dark at room temperature for 15-30 minutes, or until a color change is observed.
- Stopping the Reaction: Add 50 μL of Stop Solution to each well to stop the reaction. The color will change from blue to yellow.
- Reading the Plate: Read the absorbance at 450 nm using a microplate reader.
- Data Analysis: The antibody titer is typically defined as the reciprocal of the highest serum dilution that gives an absorbance value greater than a pre-determined cut-off (e.g., 2-3 times the background).

## **ELISpot Assay for IFN-y Secreting Cells**

This protocol is used to enumerate antigen-specific T cells that secrete IFN-y upon stimulation with the vaccine antigen or specific peptides.

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Anti-IFN-y capture antibody
- Biotinylated anti-IFN-y detection antibody
- Streptavidin-Alkaline Phosphatase (ALP) or Horseradish Peroxidase (HRP)
- Substrate for ALP (e.g., BCIP/NBT) or HRP (e.g., AEC)
- Sterile PBS
- Blocking solution (e.g., RPMI-1640 with 10% FBS)
- Peripheral blood mononuclear cells (PBMCs) or splenocytes
- Antigenic peptides or recombinant protein



- Positive control (e.g., PHA or anti-CD3 antibody)
- Negative control (medium only)
- ELISpot reader

#### Procedure:

- Plate Coating: Pre-wet the ELISpot plate with 35% ethanol for 1 minute, then wash five times with sterile water. Coat the wells with 100 μL of anti-IFN-y capture antibody diluted in sterile PBS. Incubate overnight at 4°C.[18]
- Blocking: The next day, wash the plate five times with sterile PBS. Add 200 μL of blocking solution to each well and incubate for at least 2 hours at 37°C.
- Cell Plating and Stimulation: Wash the plate three times with sterile PBS. Prepare a single-cell suspension of PBMCs or splenocytes. Add 2-5 x 10<sup>5</sup> cells per well. Add the antigenic peptides (e.g., 5-10 μg/mL) or recombinant protein to the respective wells. Include positive and negative controls.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO<sub>2</sub> incubator.
- Detection Antibody: Wash the plate five times with PBS containing 0.05% Tween-20 (PBST).
   Add 100 μL of biotinylated anti-IFN-γ detection antibody diluted in PBST with 0.5% BSA.
   Incubate for 2 hours at room temperature.
- Enzyme Conjugate: Wash the plate five times with PBST. Add 100 μL of Streptavidin-ALP or
   -HRP diluted in PBST with 0.5% BSA. Incubate for 1 hour at room temperature.
- Spot Development: Wash the plate five times with PBST, followed by three washes with PBS. Add 100  $\mu$ L of the appropriate substrate solution to each well. Monitor for the appearance of spots.
- Stopping the Reaction: Stop the reaction by washing the plate thoroughly with deionized water.



- Drying and Counting: Allow the plate to air dry completely. Count the spots in each well using an automated ELISpot reader.
- Data Analysis: The results are expressed as the number of spot-forming units (SFU) per million cells.

# Intracellular Cytokine Staining (ICS) for T Cell Responses

This flow cytometry-based assay allows for the simultaneous identification of the phenotype of cytokine-producing T cells (e.g., CD4+ or CD8+) and the specific cytokines they produce upon antigen stimulation.

#### Materials:

- PBMCs or splenocytes
- Antigenic peptides or recombinant protein
- Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
- Protein transport inhibitor (e.g., Brefeldin A or Monensin)
- Fluorochrome-conjugated antibodies for surface markers (e.g., CD3, CD4, CD8)
- · Fixation/Permeabilization buffer
- Fluorochrome-conjugated antibodies for intracellular cytokines (e.g., IFN-y, TNF-α, IL-2)
- Flow cytometer

#### Procedure:

 Cell Stimulation: Resuspend PBMCs or splenocytes at 1-2 x 10<sup>6</sup> cells/mL in complete culture medium. Add the antigenic peptides or protein, along with co-stimulatory antibodies. Include positive (e.g., SEB or PMA/Ionomycin) and negative (medium only) controls. Incubate for 1-2 hours at 37°C.[11]

## Methodological & Application





- Protein Transport Inhibition: Add a protein transport inhibitor to each sample to block the secretion of cytokines, allowing them to accumulate intracellularly. Incubate for an additional 4-6 hours at 37°C.[10]
- Surface Staining: Harvest the cells and wash with staining buffer (e.g., PBS with 2% FBS). Resuspend the cells in the staining buffer containing the fluorochrome-conjugated antibodies for surface markers. Incubate for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells to remove unbound antibodies. Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark. This step fixes the cells and permeabilizes the cell membrane.[13][19]
- Intracellular Staining: Wash the cells with permeabilization buffer. Resuspend the cells in permeabilization buffer containing the fluorochrome-conjugated antibodies for intracellular cytokines. Incubate for 30 minutes at room temperature in the dark.
- Washing and Acquisition: Wash the cells with permeabilization buffer, followed by a final
  wash with staining buffer. Resuspend the cells in staining buffer for flow cytometry analysis.
  Acquire a sufficient number of events on the flow cytometer.
- Data Analysis: Analyze the data using appropriate flow cytometry software. Gate on the lymphocyte population, then on CD3+ T cells, and subsequently on CD4+ and CD8+ T cell subsets. Determine the percentage of cells expressing specific cytokines within each T cell population.

### Conclusion

The MF59 adjuvant is a potent and safe component for enhancing the immunogenicity of subunit vaccines. Its well-characterized mechanism of action, leading to a robust and broad immune response, makes it a valuable tool in vaccine development. The protocols provided herein offer a framework for the comprehensive evaluation of MF59-adjuvanted vaccine candidates, enabling researchers to assess both humoral and cellular immune responses critical for determining vaccine efficacy.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. An ELISA-based assay for determining haemagglutinin potency in egg, cell, or recombinant protein derived influenza vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 5. ELISPOT Assay to Measure Peptide-specific IFN-y Production PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Adjuvanticity of the oil-in-water emulsion MF59 is independent of Nlrp3 inflammasome but requires the adaptor protein MyD88 PMC [pmc.ncbi.nlm.nih.gov]
- 8. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 9. pnas.org [pnas.org]
- 10. Optimization and Validation of an 8-Color Intracellular Cytokine Staining (ICS) Assay to Quantify Antigen-Specific T Cells Induced by Vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 11. Intracellular Cytokine Staining Protocol [anilocus.com]
- 12. MF59®-adjuvanted vaccines for seasonal and pandemic influenza prophylaxis PMC [pmc.ncbi.nlm.nih.gov]
- 13. medrxiv.org [medrxiv.org]
- 14. mdpi.com [mdpi.com]
- 15. Safety and Immunogenicity of MF59-Adjuvanted Cell Culture—Derived A/H5N1 Subunit Influenza Virus Vaccine: Dose-Finding Clinical Trials in Adults and the Elderly - PMC [pmc.ncbi.nlm.nih.gov]



- 16. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50–64 Years of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Immunogenicity and safety of the MF59-adjuvanted seasonal influenza vaccine in nonelderly adults: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Harmonization and qualification of an IFN-y Enzyme-Linked ImmunoSpot assay (ELISPOT) to measure influenza-specific cell-mediated immunity within the FLUCOP consortium PMC [pmc.ncbi.nlm.nih.gov]
- 19. medrxiv.org [medrxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols for MF59 Adjuvant in Subunit Vaccine Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676554#mf59-adjuvant-for-subunit-vaccine-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com